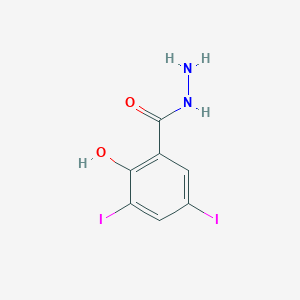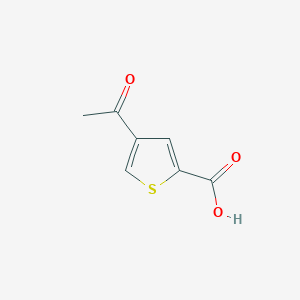
1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide
Descripción general
Descripción
1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide, also known as 4-APMS, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry, drug delivery, and biochemistry. 4-APMS is a derivative of the widely used pharmaceutical compound acetaminophen, and is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-oxidant effects. We will also provide a list of possible future directions of research.
Aplicaciones Científicas De Investigación
Structural Study and Supramolecular Assembly
A series of nimesulide derivatives, closely related to the compound of interest, have been synthesized, and their crystal structures determined from laboratory X-ray powder diffraction data. The nature of intermolecular interactions in these compounds has been analyzed, revealing insights into their supramolecular assembly. This study aids in understanding the effect of substitution on molecular geometry and intermolecular forces (Dey et al., 2015).
Water Solubility Enhancement
Research on aminoxyls, including water-soluble derivatives obtained through the adaptation of certain methanesulfonamides, demonstrates the potential for enhancing the solubility of organic compounds. This advancement is crucial for developing more efficient and adaptable materials in various applications, from pharmaceuticals to industrial processes (Marx & Rassat, 2002).
Antiviral and Anticancer Activities
Novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide have been synthesized and evaluated for their antiviral and anticancer activities. This research highlights the potential of methanesulfonamide derivatives in developing new therapeutic agents, specifically targeting HIV and other viruses (Karakuş et al., 2009).
Catalytic Asymmetric Synthesis
Methanesulfonamide derivatives have been explored as ligands for metal-mediated catalytic asymmetric synthesis. This application underscores the role of these compounds in facilitating chemical reactions, particularly in creating chiral molecules with high enantiomeric excess, which is fundamental in pharmaceutical manufacturing (Wipf & Wang, 2002).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism, utilizing methanesulfonamide derivatives as case studies, exemplifies the use of microbial-based systems to produce mammalian metabolites. This approach facilitates the structural characterization of drug metabolites, supporting the development of safer and more effective pharmaceuticals (Zmijewski et al., 2006).
Propiedades
IUPAC Name |
1-(4-aminophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOGRHPIAMIQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534774 | |
| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |
CAS RN |
89021-94-3 | |
| Record name | 1-(4-Aminophenyl)-N-(propan-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)



![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)